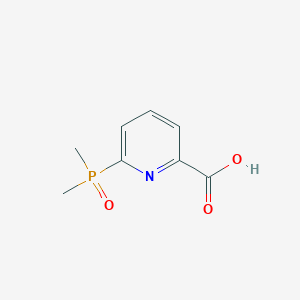
6-(Dimethylphosphoryl)pyridine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylphosphoryl)pyridine-2-carboxylic acid is a meticulously crafted chemical compound known for its versatile potential in scientific research and development . This compound features a pyridine ring substituted with a dimethylphosphoryl group at the 6-position and a carboxylic acid group at the 2-position, making it a unique and valuable component in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylphosphoryl)pyridine-2-carboxylic acid typically involves the activation of picolinic acid (pyridine-2-carboxylic acid) to form the corresponding acid chloride, which is then reacted with dimethylphosphoryl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for 6-(Dimethylphosphoryl)pyridine-2-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylphosphoryl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid, while reduction could produce pyridine-2-carboxaldehyde.
Scientific Research Applications
6-(Dimethylphosphoryl)pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 6-(Dimethylphosphoryl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form strong coordination bonds with metal ions, enhancing the compound’s ability to modulate enzymatic activity and influence biochemical pathways . The carboxylic acid group also plays a crucial role in binding interactions and stability.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (pyridine-2-carboxylic acid): Shares the pyridine ring and carboxylic acid group but lacks the dimethylphosphoryl group.
Pyridine-2,6-dicarboxylic acid: Contains two carboxylic acid groups at the 2 and 6 positions, providing different chemical properties and applications.
Uniqueness
6-(Dimethylphosphoryl)pyridine-2-carboxylic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical reactivity and binding properties. This uniqueness makes it valuable in specific applications where strong coordination with metal ions and selective reactivity are required.
Properties
Molecular Formula |
C8H10NO3P |
|---|---|
Molecular Weight |
199.14 g/mol |
IUPAC Name |
6-dimethylphosphorylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)7-5-3-4-6(9-7)8(10)11/h3-5H,1-2H3,(H,10,11) |
InChI Key |
BQCXTSRYRYCDQC-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















